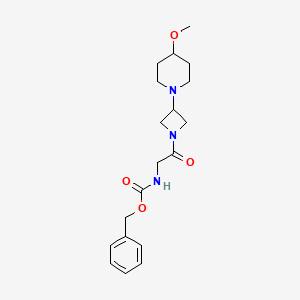

Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

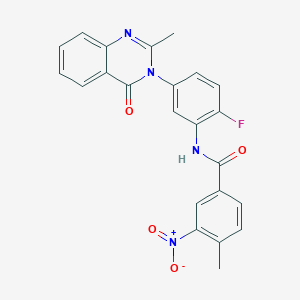

Methanesulfonic acid 4-(3-(4-fluoro-phenyl)-acryloyl)-phenyl ester (MSA-4FPAE) is a novel and highly potent compound that has recently been developed for use in scientific research and laboratory experiments. MSA-4FPAE is a small molecule that has a variety of applications in biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Selective Hydrolysis of Methanesulfonate Esters

Chan, Cox, and Sinclair (2008) explored the selective hydrolysis of methanesulfonate esters, demonstrating a method for the complete removal of specific esters at low pH without affecting the product ester. This research highlights the utility of methanesulfonate esters in organic synthesis, particularly in the purification steps of complex chemical syntheses (Chan, Cox, & Sinclair, 2008).

Sulfonation and Protonation Studies

Wit, Woldhuis, and Cerfontain (2010) discussed the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols, which is relevant for understanding the chemical behavior of phenyl methanesulfonates in reactions involving sulfonation. This study provides insight into the reactivity of sulfonate esters under different conditions, which is crucial for designing and optimizing synthetic routes (Wit, Woldhuis, & Cerfontain, 2010).

Koeberg-Telder, Lambrechts, and Cerfontain (2010) investigated the protonation of phenol derivatives, including phenyl methanesulfonate, in concentrated sulfuric acid, providing valuable data on the acid-base behavior of these compounds in highly acidic environments. This information is pertinent to the fields of catalysis and materials chemistry, where acid-base interactions play a crucial role (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Synthesis and Material Applications

Kaboudin (2003) demonstrated an efficient method for the one-pot synthesis of acylaryl methane sulfonates of phenolic esters via Fries rearrangement. This methodology is significant for the synthesis of complex organic molecules, showcasing the versatility of methanesulfonic acid derivatives in organic synthesis (Kaboudin, 2003).

Li, Shen, and Zhang (2015) focused on the synthesis and crystal structure of a specific compound synthesized using methanesulfonic acid, highlighting its potential application in fluoro-containing materials. This study illustrates the role of methanesulfonic acid derivatives in the development of materials with specific properties, such as enhanced stability or unique electronic characteristics (Li, Shen, & Zhang, 2015).

Propriétés

IUPAC Name |

[4-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO4S/c1-22(19,20)21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-11H,1H3/b11-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZBIJOEVWFQKD-NYYWCZLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[2-(2-aminophenyl)ethynyl]benzoate](/img/structure/B2589382.png)

![Tert-butyl N-[(1R,2S)-2-(2-oxoethyl)cyclopentyl]carbamate](/img/structure/B2589383.png)

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2589389.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B2589392.png)

![N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2589394.png)

![N-1,3-benzodioxol-5-yl-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide](/img/structure/B2589396.png)